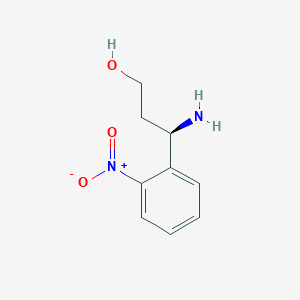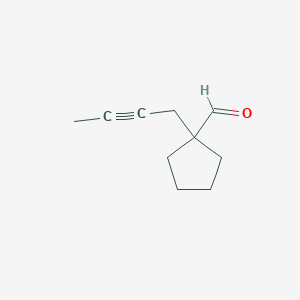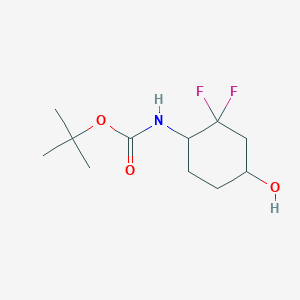
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluorocyclohexyl ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and specific temperature and pressure conditions to optimize the reaction yield .
科学的研究の応用
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The difluorocyclohexyl ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
類似化合物との比較
Similar compounds to tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate include:
tert-Butyl (4-hydroxycyclohexyl)carbamate: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
tert-Butyl (2-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxyl group instead of a difluoro group, leading to different physical and chemical properties.
tert-Butyl 4-hydroxycyclohexyl(methyl) carbamate:
The uniqueness of this compound lies in its difluoro groups, which impart distinct chemical properties and enhance its utility in various research applications.
特性
分子式 |
C11H19F2NO3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoro-4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8-5-4-7(15)6-11(8,12)13/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
InChIキー |
BVICNDRDNSFWPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

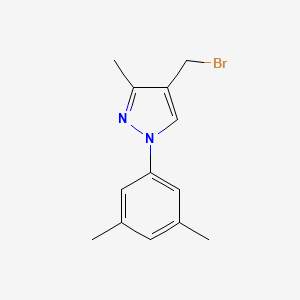
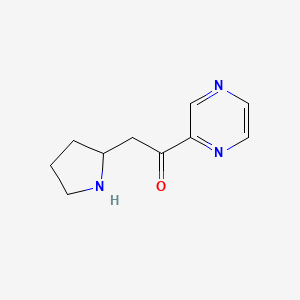
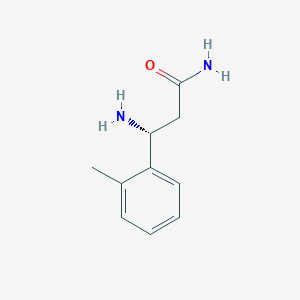
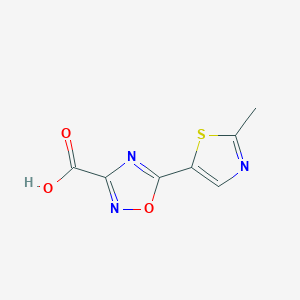
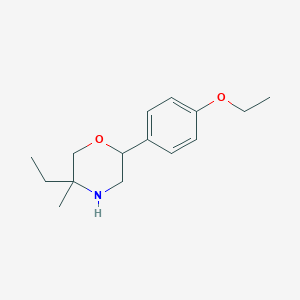
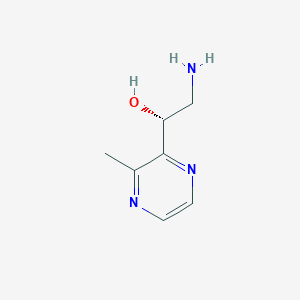
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
